molecular formula C9H6N2O3 B2378342 3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2219375-65-0

3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2378342
CAS No.: 2219375-65-0
M. Wt: 190.158
InChI Key: SLDSKRIQQRCPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with formyl and carboxylic acid functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridinium salts. These salts then undergo a 1,3-dipolar cycloaddition reaction with ethyl propiolate to yield pyrazolopyridine derivatives . The resulting compounds are then hydrolyzed under basic conditions to obtain the desired carboxylic acid .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by improving the solubility of the starting materials and intermediates in the reaction medium. This can be achieved by using solvents like water and dimethylformamide, which enhance the solubility and increase the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: 3-Carboxypyrazolo[1,5-a]pyridine-2-carboxylic acid.

    Reduction: 3-Hydroxymethylpyrazolo[1,5-a]pyridine-2-carboxylic acid.

    Substitution: Various substituted pyrazolopyridine derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-formylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-7-3-1-2-4-11(7)10-8(6)9(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDSKRIQQRCPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219375-65-0
Record name 3-formylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.